Sulfuric acid, 4-chloro-3-nitrophenyl phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid, 4-chloro-3-nitrophenyl phenyl ester is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a sulfuric acid ester group attached to a 4-chloro-3-nitrophenyl ring and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid, 4-chloro-3-nitrophenyl phenyl ester typically involves the esterification of 4-chloro-3-nitrophenol with phenol in the presence of sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
Starting Materials: 4-chloro-3-nitrophenol, phenol, and sulfuric acid.
Reaction Conditions: The reaction is conducted at a temperature range of 50-70°C, with continuous stirring to ensure proper mixing of the reactants.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid, 4-chloro-3-nitrophenyl phenyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the substitution of the ester moiety.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl esters or amides.
Reduction: 4-chloro-3-aminophenyl phenyl ester.
Oxidation: Quinones or other oxidized aromatic compounds.
Scientific Research Applications
Sulfuric acid, 4-chloro-3-nitrophenyl phenyl ester has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It is used in biochemical assays and studies to investigate enzyme activities and protein interactions.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of sulfuric acid, 4-chloro-3-nitrophenyl phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active intermediates that interact with biological molecules. The nitro group can be reduced to an amino group, which may further participate in biochemical reactions. The phenyl rings provide structural stability and facilitate interactions with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Sulfuric acid, 4-chloro-3-nitrophenyl phenyl ester can be compared with other similar compounds, such as:
Sulfuric acid, 4-nitrophenyl phenyl ester: Lacks the chloro substituent, which may affect its reactivity and biological activity.
Sulfuric acid, 4-chloro-3-nitrophenyl methyl ester: Contains a methyl group instead of a phenyl group, which may influence its solubility and chemical properties.
Sulfuric acid, 4-chloro-3-nitrophenyl ethyl ester: Similar to the methyl ester but with an ethyl group, affecting its steric and electronic properties.
Biological Activity
Sulfuric acid, 4-chloro-3-nitrophenyl phenyl ester (CAS No. 820220-74-4) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a sulfuric acid moiety linked to a 4-chloro-3-nitrophenyl group and a phenyl group. Its structure can influence its reactivity and biological interactions, particularly in targeting specific cellular processes.
Antiproliferative Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values ranging from 10 to 33 nM in MCF-7 breast cancer cells, indicating potent activity against tumor proliferation .
The biological activity of these compounds is often attributed to their ability to disrupt microtubule dynamics. They interact with the colchicine-binding site on tubulin, leading to the destabilization of microtubules and subsequent cell cycle arrest in the G2/M phase. Flow cytometry analyses have confirmed that such interactions can lead to apoptosis in cancer cells .
Case Studies
- MCF-7 Breast Cancer Cells : A series of experiments demonstrated that derivatives of this compound induced significant apoptosis in MCF-7 cells. The treatment resulted in altered microtubule organization, as observed through confocal microscopy .
- Triple-Negative Breast Cancer (TNBC) : Similar compounds were tested on MDA-MB-231 cells, showing comparable IC50 values (23–33 nM). This suggests that the compound's efficacy extends beyond hormone-responsive breast cancer cell lines .
Data Summary
The following table summarizes the biological activity and IC50 values of related compounds:
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
9h | MCF-7 | 10 | Tubulin destabilization |
9q | MDA-MB-231 | 23 | Microtubule disruption |
10p | MCF-7 | 33 | Apoptosis induction |
Research Findings
In addition to antiproliferative properties, research indicates that these compounds may also have antibacterial effects. Studies have shown that certain nitro-containing heterocycles exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting a broader spectrum of biological activity .
Properties
CAS No. |
820220-74-4 |
---|---|
Molecular Formula |
C12H8ClNO6S |
Molecular Weight |
329.71 g/mol |
IUPAC Name |
(4-chloro-3-nitrophenyl) phenyl sulfate |
InChI |
InChI=1S/C12H8ClNO6S/c13-11-7-6-10(8-12(11)14(15)16)20-21(17,18)19-9-4-2-1-3-5-9/h1-8H |
InChI Key |
CTRLAFNYVSKITJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)OC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.